

LSN3160440: A Molecular Glue for the Glucagon-Like Peptide-1 Receptor

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Compound of Interest

Compound Name: LSN3160440

Cat. No.: B15138572

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Abstract

LSN3160440 is a novel, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a pivotal target in the management of type 2 diabetes. Functioning as a "molecular glue," **LSN3160440** stabilizes the interaction between the inactive metabolite of GLP-1, GLP-1(9-36)NH₂, and the GLP-1R. This distinctive mechanism of action effectively transforms an inactive endogenous peptide into a full agonist, culminating in augmented glucose-dependent insulin secretion. This document furnishes a comprehensive technical overview of **LSN3160440**, encompassing its mechanism of action, pivotal experimental data, and meticulous protocols for its characterization.

Introduction

The glucagon-like peptide-1 (GLP-1) receptor is a well-validated therapeutic target for type 2 diabetes. The endogenous GLP-1(7-36)NH₂ is a potent incretin hormone that stimulates insulin secretion in a glucose-dependent manner. However, its therapeutic utility is hampered by its rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) into the inactive form, GLP-1(9-36)NH₂. **LSN3160440** embodies a novel therapeutic paradigm by allosterically modulating the GLP-1R to recognize and be activated by the abundant, yet inert, GLP-1(9-36)NH₂. This document delineates the preclinical pharmacology of **LSN3160440**.

Mechanism of Action

LSN3160440 functions as a protein-protein interaction stabilizer. It engages a site on the GLP-1R that is topographically distinct from the orthosteric binding site of GLP-1. This binding event instigates a conformational rearrangement in the receptor, thereby heightening its affinity for GLP-1(9-36)NH₂. By stabilizing the binding of this otherwise inactive peptide, **LSN3160440** effectively "glues" it to the receptor, fostering an active conformation and initiating downstream signaling cascades.

Structural investigations employing cryo-electron microscopy (cryo-EM) have elucidated that **LSN3160440** binds within a pocket in the transmembrane domain of the GLP-1R, at the interface of transmembrane helices 1 and 2. This strategic positioning enables it to interact with both the receptor and the bound peptide, thereby facilitating the stabilization of the active state complex.

Caption: Mechanism of action of **LSN3160440** as a molecular glue.

Quantitative Data

The ensuing tables encapsulate the key in vitro and in vivo pharmacological data for **LSN3160440**.

Table 1: In Vitro Activity of **LSN3160440**

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Parameter	Assay	Ligand	0 Concentration	Value (nM)	Reference
Ki	Radioligand Displacement ([125I]GLP-1(7-36))	GLP-1(7-36)	0 μ M	0.24 (s.e.m. 0.02)	
Ki	Radioligand Displacement ([125I]GLP-1(7-36))	GLP-1(7-36)	10 μ M	0.17 (s.e.m. 0.01)	
Ki	Radioligand Displacement ([125I]GLP-1(7-36))	Oxyntomodulin	0 μ M	130 (s.e.m. 10)	
Ki	Radioligand Displacement ([125I]GLP-1(7-36))	Oxyntomodulin	10 μ M	32 (s.e.m. 3)	
Ki	Radioligand Displacement ([125I]GLP-1(7-36))	GLP-1(9-36)	0 μ M	105 (s.e.m. 9)	
Ki	Radioligand Displacement ([125I]GLP-1(7-36))	GLP-1(9-36)	10 μ M	0.77 (s.e.m. 0.02)	

Table 2: In Vivo Activity of LSN3160440 in Wistar Rats

Treatment Group	Dose	Peak Plasma Insulin (μU/mL)
Vehicle	-	~25
GLP-1(7-36)	3 nmol/kg	~120
LSN3160440	5 mg/kg	~30
GLP-1(9-36)	50 nmol/kg	~40
LSN3160440 + GLP-1(9-36)	5 mg/kg + 50 nmol/kg	~110

Data are approximate values estimated from graphical representations in the cited literature and are intended for comparative purposes.

Experimental Protocols

cAMP Accumulation Assay

This protocol is devised to quantify the potentiation of GLP-1(9-36)-induced cAMP production by **LSN3160440** in cells expressing the human GLP-1R.

Materials:

- HEK293 or FlpIn-CHO cells stably expressing human GLP-1R
- Cell culture medium (e.g., DMEM) with 10% FBS
- Stimulation buffer: Phenol-free DMEM containing 0.1% (w/v) BSA and 1 mM 3-isobutyl-1-methylxanthine (IBMX)
- GLP-1(9-36)NH₂
- **LSN3160440**
- cAMP assay kit (e.g., LANCE Ultra cAMP kit)
- 384-well white opaque plates

Procedure:

- Seed GLP-1R expressing cells into 384-well plates and culture overnight.
- On the day of the assay, replace the growth medium with stimulation buffer and incubate for 1 hour at 37°C.
- Prepare serial dilutions of GLP-1(9-36) and fixed concentrations of **LSN3160440** in stimulation buffer.
- Add the test compounds to the cells and incubate for 30 minutes at 37°C.
- Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data are typically normalized to the response of a saturating concentration of GLP-1(7-36).

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Mouse Islets

This protocol measures the effect of **LSN3160440** on insulin secretion from primary mouse pancreatic islets in response to glucose.

Materials:

- Male C57BL/6J mice
- Collagenase P
- RPMI-1640 medium
- Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low (2.8 mM) and high (11.2 mM or 16.7 mM) glucose concentrations
- GLP-1(9-36)NH₂
- **LSN3160440**

- Insulin ELISA kit

Procedure:

- Islet Isolation: Isolate pancreatic islets from mice by collagenase digestion of the pancreas.
- Culture the isolated islets overnight in RPMI-1640 medium.
- Pre-incubation: Pre-incubate islets in KRBB with low glucose for 1 hour.
- Stimulation: Transfer groups of islets (e.g., 3 islets per well) into fresh KRBB containing low or high glucose, with or without test compounds (GLP-1(9-36), **LSN3160440**, or a combination).
- Incubate for 1 hour at 37°C.
- Collect the supernatant and measure the insulin concentration using an ELISA kit.
- Normalize insulin secretion to the total insulin content of the islets.

Radioligand Displacement Assay

This assay is employed to ascertain the effect of **LSN3160440** on the binding affinity of various peptides to the GLP-1R.

Materials:

- Membranes from cells expressing human GLP-1R
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- Radioligand (e.g., [125I]GLP-1(7-36) or [125I]Exendin(9-39))
- Unlabeled competitor peptides (GLP-1(7-36), GLP-1(9-36), Oxyntomodulin)
- **LSN3160440**
- Glass fiber filter plates

- Scintillation counter

Procedure:

- In a 96-well plate, combine cell membranes (e.g., 20 µg protein), radioligand at a concentration near its K_d , and varying concentrations of the unlabeled competitor peptide.
- For cooperativity experiments, include a fixed concentration of **LSN3160440** in the reaction mixture.
- Incubate at room temperature for 1-2 hours to reach equilibrium.
- Separate bound from free radioligand by rapid filtration through glass fiber filter plates.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the IC_{50} values for the competitor peptides and calculate the K_i values.

Visualizing Experimental Workflows

In Vitro cAMP Assay Workflow

Caption: Workflow for the in vitro cAMP accumulation assay.

Glucose-Stimulated Insulin Secretion (GSIS) Workflow

Caption: Workflow for the ex vivo glucose-stimulated insulin secretion assay.

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